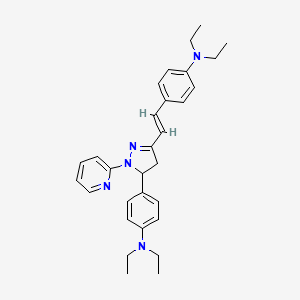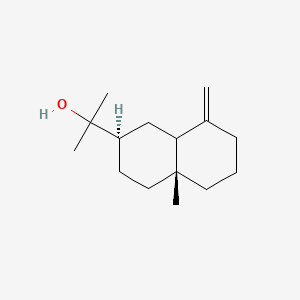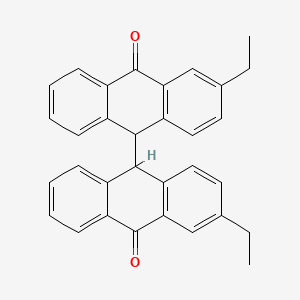
(9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is a complex organic compound that belongs to the family of bianthracenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by a series of reduction and alkylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biology
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties and potential use as therapeutic agents.
Industry
In industry, (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Mécanisme D'action
The mechanism by which (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- exerts its effects depends on its specific application. In electronic applications, its mechanism involves the transfer of electrons or holes through its conjugated system. In biological systems, it might interact with specific proteins or nucleic acids, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar electronic properties.
9,10-Diphenylanthracene: A derivative with additional phenyl groups, used in organic electronics.
Tetracene: A larger polycyclic aromatic hydrocarbon with extended conjugation.
Uniqueness
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is unique due to its specific substitution pattern and the presence of the diethyl groups, which can influence its electronic properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
71130-12-6 |
|---|---|
Formule moléculaire |
C32H26O2 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
2-ethyl-10-(3-ethyl-10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C32H26O2/c1-3-19-13-15-23-27(17-19)31(33)25-11-7-5-9-21(25)29(23)30-22-10-6-8-12-26(22)32(34)28-18-20(4-2)14-16-24(28)30/h5-18,29-30H,3-4H2,1-2H3 |
Clé InChI |
UWWAWAUNJBTJPP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)C4C5=C(C=C(C=C5)CC)C(=O)C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


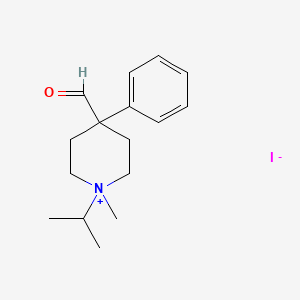

![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)

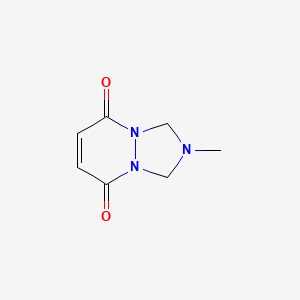

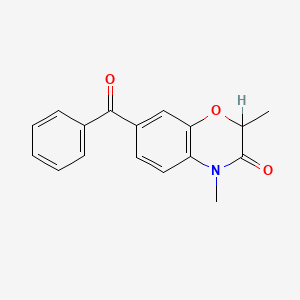

![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)
